2,5-Diethoxypyrazine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-diethoxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-11-7-5-10-8(6-9-7)12-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDFMJZMQLIMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=N1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454193 | |
| Record name | 2,5-Diethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38629-25-3 | |
| Record name | 2,5-Diethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of the Pyrazine Core in Chemical Research
The pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a fundamental structural motif in a multitude of natural and synthetic compounds. mdpi.com Its presence is integral to the function of numerous biologically active molecules, including several approved pharmaceutical agents. beilstein-journals.org The unique electronic properties of the pyrazine nucleus, characterized by its electron-deficient nature, impart a distinct reactivity profile that has been extensively leveraged in drug discovery and materials science. chemicalbook.com
The pyrazine core's significance is underscored by its prevalence in various therapeutic agents, where it can influence pharmacokinetic and pharmacodynamic properties. researchgate.net Pyrazine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com This has cemented the pyrazine scaffold as a "privileged structure" in medicinal chemistry, consistently appearing in novel drug candidates.
Furthermore, the pyrazine moiety is a key component in the development of advanced materials. Its electron-accepting character makes it a valuable building block for the synthesis of π-conjugated polymers and other light-responsive materials with applications in optoelectronics. chemicalbook.com The ability to systematically modify the substitution pattern on the pyrazine ring allows for the fine-tuning of the electronic and photophysical properties of these materials.
Academic Significance of 2,5 Diethoxypyrazine As a Synthetic Intermediate
Established Synthetic Routes to this compound
The formation of this compound is primarily accomplished through the chemical modification of a piperazine-2,5-dione precursor. This process involves an O-alkylation reaction, which converts the amide functionalities of the starting material into the desired ethoxy groups on the pyrazine ring.
Synthesis from 2,5-Piperazinediones Using Triethyloxonium (B8711484) Fluoroborate
A well-documented method for synthesizing 2,5-diethoxypyrazines involves the reaction of piperazine-2,5-diones with an excess of triethyloxonium fluoroborate. researchgate.net This powerful ethylating agent effectively transforms the diketopiperazine into a cis-trans mixture of 2,5-diethoxy-3,6-dihydropyrazines. researchgate.net Subsequent oxidation of this intermediate, often with a reagent such as dichlorodicyanobenzoquinone, yields the aromatic this compound in high yield. researchgate.net
For instance, the reaction of cis-3,6-dibenzylpiperazine-2,5-dione with triethyloxonium fluoroborate produces a mixture of the corresponding cis- and trans-2,5-diethoxy-3,6-dihydropyrazines. researchgate.net Pyrolysis of the isolated trans-isomer leads to the elimination of toluene (B28343) and the formation of 3-benzyl-2,5-diethoxypyrazine in a high yield. researchgate.net This method highlights the utility of triethyloxonium fluoroborate in accessing the diethoxypyrazine core structure.
Strategies for Precursor Design and Enantioselective Synthesis Considerations
The design of precursors is a critical aspect of chemical synthesis, aiming to optimize reaction pathways and control the stereochemical outcome. uni-giessen.de In the context of this compound, precursor design can influence the efficiency of the synthesis and allow for the introduction of specific substituents.
While the direct enantioselective synthesis of this compound itself is not extensively detailed in the provided context, the principles of asymmetric synthesis are relevant for preparing chiral derivatives. wikipedia.org Enantioselective synthesis is crucial in many areas of chemistry, particularly for producing compounds with specific biological activities. wikipedia.org This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. wikipedia.org
For substituted pyrazines, the design of the initial piperazine-2,5-dione precursor is paramount. For example, starting with a chiral amino acid would lead to a chiral piperazine-2,5-dione, which could then be carried through the synthetic sequence to produce an enantiomerically enriched diethoxypyrazine derivative. The choice of substituents on the piperazine-2,5-dione ring will ultimately dictate the substitution pattern of the final this compound product.
Chemical Reactivity and Mechanistic Studies of 2,5 Diethoxypyrazine
Electrophilic Functionalization of the Pyrazine (B50134) Ring
The presence of two alkoxy groups renders the pyrazine nucleus highly susceptible to electrophilic attack. The electron-donating nature of these substituents significantly increases the electron density of the aromatic ring, making it more reactive than unsubstituted pyrazine.
The nitration of 2,5-diethoxypyrazine is a key electrophilic functionalization process. Due to the high activation of the pyrazine ring, the reaction requires carefully selected nitrating agents to avoid decomposition. lsbu.ac.uk Attempts to use standard mixed acid (a mixture of nitric acid and sulfuric acid) conditions result in an extremely violent reaction and instantaneous decomposition of the starting material, particularly at temperatures above 10°C. lsbu.ac.uk
To achieve a controlled nitration, milder reagents are necessary. Research has shown that nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻) in a sulfolane (B150427) solvent is an effective system for the dinitration of this compound. lsbu.ac.ukbrunel.ac.uklsbu.ac.ukresearchgate.net This method typically produces 2,5-diethoxy-3,6-dinitropyrazine with yields in the range of 30–40%. lsbu.ac.uk The comparatively low yield may be attributed to the decomposition of the nitronium salt. lsbu.ac.uk
Alternative nitrating agents have also been explored. For instance, nitronium hexafluoroantimonate(V) (NO₂⁺SbF₆⁻) in dry sulfolane can also successfully dinitrate the substrate, yielding approximately 35% of the product. lsbu.ac.ukbrunel.ac.uk However, this method requires a large excess of the nitrating agent to achieve this yield. lsbu.ac.ukbrunel.ac.uk
| Nitrating Agent | Solvent | Conditions | Outcome | Yield |
|---|---|---|---|---|
| Mixed Acid (HNO₃/H₂SO₄) | N/A | > 10°C | Violent reaction, decomposition | 0% |
| Nitronium Tetrafluoroborate (NO₂⁺BF₄⁻) | Sulfolane | Optimized conditions | Successful dinitration | 30-40% |
| Nitronium Hexafluoroantimonate(V) (NO₂⁺SbF₆⁻) | Dry Sulfolane | Large excess of reagent | Successful dinitration | ~35% |
| Dinitrogen Tetroxide (N₂O₄) | Not specified | Literature method | Decomposition product obtained | Not repeatable |
The regioselectivity of electrophilic substitution on the this compound ring is governed by the directing effects of the two ethoxy groups. As strong activating, ortho-, para-directing groups, they enhance the electron density at the positions ortho and para to themselves. libretexts.org In the pyrazine ring, the para positions are occupied by the ring nitrogen atoms. Therefore, electrophilic attack is directed to the only available ortho positions, which are the C-3 and C-6 carbons.
The reaction proceeds via a dinitration, yielding 2,5-diethoxy-3,6-dinitropyrazine. lsbu.ac.uk This indicates that after the first nitration at either the C-3 or C-6 position, the ring remains sufficiently activated for a second electrophilic attack to occur at the remaining vacant ortho position. The stability of the intermediate arenium ion, which is enhanced by the electron-donating ethoxy groups, facilitates the reaction at these specific sites. libretexts.org The need for mild conditions, such as using nitronium salts in sulfolane instead of aggressive mixed acids, underscores the high reactivity of the substrate, where strong acids can lead to uncontrolled side reactions and decomposition. lsbu.ac.uk
Nucleophilic Transformations of Substituted this compound Derivatives
The introduction of electron-withdrawing nitro groups in the 3 and 6 positions of the this compound ring significantly alters its chemical properties. The resulting 2,5-diethoxy-3,6-dinitropyrazine becomes susceptible to nucleophilic aromatic substitution reactions.
A primary nucleophilic transformation of 2,5-diethoxy-3,6-dinitropyrazine is amination via ammonolysis. lsbu.ac.ukosti.gov In this reaction, the ethoxy groups are displaced by amino groups. Initial attempts to achieve this transformation using aqueous ammonia (B1221849) in acetonitrile (B52724) at atmospheric pressure were unsuccessful, resulting only in the recovery of unreacted starting material. lsbu.ac.uk
Successful amination requires more forcing conditions. The reaction proceeds in high yield when 2,5-diethoxy-3,6-dinitropyrazine is treated with a saturated solution of ammonia in methanol (B129727) under autoclave conditions. lsbu.ac.ukbrunel.ac.uklsbu.ac.uk This process yields 2,5-diamino-3,6-dinitropyrazine with a reported yield of 95%. lsbu.ac.uk The high pressure and temperature within the autoclave facilitate the nucleophilic attack of ammonia and the subsequent displacement of the ethoxy groups.
| Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|
| Aqueous Ammonia | Acetonitrile | Atmospheric pressure | No reaction | 0% |
| Ammonia | Methanol | Autoclave | 2,5-Diamino-3,6-dinitropyrazine | 95% |
While the amination of 2,5-diethoxy-3,6-dinitropyrazine is well-documented, the literature on other nucleophilic substitution patterns for this specific derivative is limited. The research focus has predominantly been on the synthesis of amino-substituted dinitropyrazines. lsbu.ac.ukbrunel.ac.uklsbu.ac.ukresearchgate.netosti.gov While nucleophilic reactions on other related pyrazine systems have been studied, detailed investigations into substitutions on 2,5-diethoxy-3,6-dinitropyrazine with nucleophiles other than ammonia are not extensively reported in the searched literature.
Oxidation and Reduction Chemistry of the Pyrazine System
The oxidation and reduction chemistry of this compound and its derivatives has been explored in several contexts. The aromatization of the corresponding dihydropyrazine (B8608421) is a key oxidation step in its synthesis. 2,5-Diethoxy-3,6-dihydropyrazines can be oxidized to 2,5-diethoxypyrazines in high yield using reagents like dichlorodicyanobenzoquinone (DDQ). rsc.orgresearchgate.net However, attempts at oxidative nitration of 2,5-diethoxy-3,6-dihydropyrazine using dinitrogen tetroxide (N₂O₄) were unsuccessful, leading to decomposition products. lsbu.ac.uk
Further oxidation studies have focused on the N-oxidation of the downstream product, 2,5-diamino-3,6-dinitropyrazine, which is derived from this compound. lsbu.ac.uk All attempts to oxidize this compound to its corresponding 1,4-dioxide derivative (2,5-diamino-3,6-dinitropyrazine-1,4-dioxide) have failed, even with the use of a wide variety of oxidation systems. lsbu.ac.ukbrunel.ac.uklsbu.ac.ukgrafiati.com
Information regarding the direct reduction of the this compound ring system is not prominent in the reviewed literature. The primary focus remains on its electrophilic functionalization and the subsequent transformation of its derivatives.
Studies on N-Oxidation (e.g., towards dioxide derivatives)
Research into the N-oxidation of this compound derivatives has primarily focused on its application in the synthesis of high-energy materials. The process typically begins with the electrophilic nitration of the highly activated this compound ring. lsbu.ac.uk Attempts to use mixed acid for nitration resulted in violent decomposition. lsbu.ac.uk Milder nitrating agents were found to be more effective, with nitronium tetrafluoroborate (NO₂⁺BF₄⁻) in sulfolane successfully producing 2,5-diethoxy-3,6-dinitropyrazine. lsbu.ac.ukbrunel.ac.uklsbu.ac.uk
A variety of conditions were explored to optimize the dinitration of this compound, as detailed in the table below.
Table 1: Reaction Conditions for the Nitration of this compound
| No. | Nitrating System | Conditions | Outcome |
|---|---|---|---|
| 1 | HNO₃/H₂SO₄ | - | Violent decomposition lsbu.ac.uk |
| 2 | NO₂⁺BF₄⁻, sulfolane | 15 h, room temp., 1:2 stoichiometry | 30-35% yield lsbu.ac.uk |
| 3 | NO₂⁺BF₄⁻, sulfolane | 5 d, room temp., 1:2 stoichiometry | 35% yield lsbu.ac.uk |
| 4 | NO₂⁺BF₄⁻, sulfolane | 2-5 d, 40°C, 1:2 stoichiometry | 35-40% yield lsbu.ac.uk |
| 5 | NO₂⁺BF₄⁻, sulfolane | 2-3 h, 100°C, 1:2 stoichiometry | 20% yield lsbu.ac.uk |
| 6 | NO₂⁺SbF₆⁻, sulfolane | - | Successful dinitration lsbu.ac.uk |
Data sourced from Propellants, Explosives, Pyrotechnics 25, 302–306 (2000). lsbu.ac.uk
The resulting 2,5-diethoxy-3,6-dinitropyrazine serves as a precursor for other energetic materials. For instance, it undergoes subsequent amination under autoclave conditions to yield 2,5-diamino-3,6-dinitropyrazine (ANPZ-i). brunel.ac.uklsbu.ac.uk
A significant focus of subsequent research was the N-oxidation of the ANPZ-i derivative to create the corresponding 1,4-dioxide (PZDO), a potential high-energy insensitive explosive. brunel.ac.ukbrunel.ac.uk However, these oxidation attempts have been consistently unsuccessful. brunel.ac.uklsbu.ac.ukosti.gov Various powerful oxidation systems were employed, including meta-chloroperbenzoic acid (MCPBA), dimethyldioxirane (B1199080) (DMD), and the in-situ generation of trifluoroperacetic acid from hydrogen peroxide and trifluoroacetic acid, but none yielded the desired mono- or di-N-oxide product. lsbu.ac.ukbrunel.ac.uk The difficulty in oxidizing ANPZ-i is suspected to be related to the electronic environment of the nitrogen atoms, where the resulting N-oxide group would be flanked by both an amino and a nitro group, a less stable configuration compared to other pyrazine isomers that are readily oxidized. lsbu.ac.uk
Pyrolytic Behavior of Substituted Pyrazines
The pyrolytic behavior of pyrazines is of interest as it is a key process in the formation of these compounds in food during cooking and is relevant to the thermal stability of pyrazine-containing materials. thieme-connect.denih.gov The thermal decomposition of the parent pyrazine ring has been studied at high temperatures (1200–1480 K), yielding major products such as acetylene (B1199291) and hydrogen cyanide. osti.gov The pyrolysis of more complex molecules like polyethyleneimines can also lead to the formation of various alkylated pyrazines, with the product distribution being influenced by factors like temperature and the presence of catalysts like silica. worktribe.com
Specific studies on alkoxy-substituted pyrazine derivatives have revealed distinct thermal reaction pathways. For example, the pyrolysis of trans-2,5-diethoxy-3,6-dibenzyl-3,6-dihydropyrazine results in a high-yield thermal worktribe.comCurrent time information in Bangalore, IN. elimination reaction. In this process, the elements of toluene (B28343) are eliminated to produce 3-benzyl-2,5-diethoxypyrazine. rsc.org The corresponding cis-isomer first isomerizes to the trans-dihydropyrazine before undergoing the same elimination reaction to yield the identical products. rsc.org This demonstrates a specific, high-yield pyrolytic pathway for a substituted 2,5-diethoxydihydropyrazine.
Cycloaddition Reactions Involving 2,5-Dihydroxypyrazine Derivatives
Derivatives of 2,5-dihydroxypyrazine, which exist in tautomeric equilibrium with pyrazinone forms, readily engage in cycloaddition reactions. doi.orgnih.gov These compounds act as dienes in [4+2] cycloaddition reactions with various dienophiles. doi.org For example, 3-benzyl-2,5-dihydroxy-6-methylpyrazine reacts with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form a [2.2.2]-diazabicycloalkene cycloadduct. doi.orgnih.gov Upon thermolysis, this intermediate undergoes a cycloreversion by eliminating a molecule of isocyanic acid, which results in the formation of isomeric pyridones. doi.org This cycloaddition/cycloreversion strategy has been developed as a general synthetic method for constructing substituted 2-pyridone structures. nih.gov
In a related cycloaddition process, 2,5-dialkoxypyrazines can undergo photo-oxygenation. The reaction of 2,5-diethoxy-3,6-dimethylpyrazine with singlet oxygen leads to the quantitative formation of a bicyclic endoperoxide. doi.org This reaction represents a [4+2] cycloaddition of oxygen across the pyrazine ring.
Advanced Spectroscopic Characterization of 2,5 Diethoxypyrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the chemical environment of atoms within a molecule. For 2,5-diethoxypyrazine, both one-dimensional (1D) and multi-dimensional (2D) NMR techniques are crucial for confirming its structure and identifying any subtle variations in derivatives.
Carbon-13 NMR Spectroscopy Chemical Shift Analysis
Carbon-13 (¹³C) NMR spectroscopy is particularly valuable for elucidating the carbon framework of organic molecules. The chemical shift of a ¹³C nucleus is highly sensitive to its electronic environment, allowing for the differentiation of various carbon types within a molecule. For this compound, ¹³C NMR data can confirm the presence of the pyrazine (B50134) ring carbons and the ethoxy group carbons. Typical chemical shifts for aromatic carbons in pyrazines are found in the range of 130-160 ppm, while the carbons of the ethoxy groups (CH₂ and CH₃) would appear at higher field (lower ppm values). While specific ¹³C NMR data for this compound is not directly presented in the provided search results, general principles of ¹³C NMR apply to its characterization. Research on related nitrogen heterocycles often includes detailed ¹³C NMR assignments to confirm structural integrity doi.orgthieme-connect.de.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
For this compound, characteristic IR absorption bands would be expected for C-H stretching (aliphatic and aromatic), C=N and C=C stretching within the pyrazine ring, and C-O stretching from the ethoxy groups. The presence of the ethoxy groups would likely manifest as strong C-O stretching vibrations in the 1000-1300 cm⁻¹ region. IR spectroscopy is a standard method for compound identification and purity assessment in organic synthesis nist.govnist.govcore.ac.ukosf.iomsu.edumdpi.comchemrxiv.org. Raman spectroscopy complements IR by providing information on vibrations that are Raman-active, often related to symmetric stretching modes and ring vibrations, which can further aid in structural confirmation core.ac.ukchemrxiv.orgnih.govmendeley.comcolab.ws.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. Electron ionization (EI) is a common ionization technique that often leads to fragmentation of the molecular ion.
For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Fragmentation patterns can reveal the presence of specific structural units. For instance, the loss of ethoxy groups or parts thereof (e.g., –OCH₂CH₃, –OCH₂, –CH₃) would be indicative of the ethoxy substituents. Analysis of fragmentation patterns helps in confirming the molecular formula and identifying unknown derivatives mdpi.combrunel.ac.ukraco.catlibretexts.orglibretexts.orgsavemyexams.com. For example, fragmentation patterns often involve the loss of characteristic fragments like alkyl radicals or small molecules, providing clues to the molecular structure libretexts.orglibretexts.orgsavemyexams.com.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays by a crystalline sample, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and molecular packing.
Computational and Theoretical Approaches in 2,5 Diethoxypyrazine Research
Quantum Chemical Calculations (e.g., Density Functional Theory, Molecular Orbital Theory)
Analysis of Electronic Structure and Frontier Molecular Orbitals
A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 2,5-diethoxypyrazine is crucial for predicting its reactivity towards electrophiles and nucleophiles. The energy gap between these frontier orbitals would provide insights into the molecule's kinetic stability and electronic transitions. However, specific studies detailing these parameters for this compound are not prominently featured in the reviewed literature.
Correlation of Electronic Parameters with Reactivity and Energetics
Systematic studies correlating electronic parameters, such as orbital energies and charge distributions, with the reactivity and energetics of this compound are not extensively published. While it is understood that the electron-donating nature of the ethoxy groups influences the aromatic pyrazine (B50134) ring, quantitative correlations based on computational data are lacking. For instance, in the nitration of this compound to form precursors for energetic materials like 2,5-diamino-3,6-dinitropyrazine (ANPZ-i), computational studies using methods like the B3LYP functional with a 6-31++G** basis set have been employed for related compounds, but a deep dive into the energetics of the initial nitration step of this compound itself is not detailed.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There is a notable absence of published research utilizing molecular dynamics (MD) simulations to investigate the conformational landscape and intermolecular interactions of this compound. MD simulations would be valuable for understanding the flexibility of the ethoxy groups and how they influence the molecule's packing in condensed phases and its interaction with solvents or reactants. Such studies could reveal preferential conformations and the nature of non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern its physical properties.
Reaction Mechanism Predictions and Transition State Analysis
Detailed computational studies on the prediction of reaction mechanisms and the analysis of transition states for reactions involving this compound are not widely available. While it is a key starting material in multi-step syntheses, the mechanistic pathways of its primary transformations, such as electrophilic substitution, have not been the specific subject of in-depth theoretical investigation in the available literature. Transition state analysis would provide critical information on activation energies and reaction kinetics, offering a more complete picture of its chemical reactivity.
Synthesis and Exploration of 2,5 Diethoxypyrazine Analogues and Derivatives
Design and Synthesis of Nitrated Pyrazine (B50134) Derivatives (e.g., 2,5-diethoxy-3,6-dinitropyrazine)
The introduction of nitro groups onto the pyrazine ring is a critical step in synthesizing energetic materials. 2,5-Diethoxypyrazine has been successfully nitrated to yield 2,5-diethoxy-3,6-dinitropyrazine. This transformation typically involves potent nitrating agents under controlled conditions.
One of the primary methods for achieving this dinitration utilizes nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻) as the nitrating species, often employed in a solvent like sulfolane (B150427) researchgate.netlsbu.ac.uklsbu.ac.uklsbu.ac.uk. This system facilitates the electrophilic aromatic substitution, introducing two nitro groups onto the pyrazine ring at the 3 and 6 positions. An alternative nitrating system that has been reported involves nitronium hexafluoroantimonate(V) in dry sulfolane, which yielded 2,5-diethoxy-3,6-dinitropyrazine in approximately 35% yield, though it required a substantial excess of the nitrating agent lsbu.ac.uk. Molecular modeling studies on derivatives synthesized from this nitrated intermediate suggest a performance profile comparable to RDX, coupled with potentially enhanced insensitivity researchgate.netlsbu.ac.uklsbu.ac.uk.
Table 1: Nitration of this compound
| Starting Material | Nitrating Agent | Solvent | Product | Yield | References |
| This compound | Nitronium tetrafluoroborate (NO₂⁺BF₄⁻) | Sulfolane | 2,5-diethoxy-3,6-dinitropyrazine | - | researchgate.netlsbu.ac.uklsbu.ac.uklsbu.ac.uk |
| This compound | Nitronium hexafluoroantimonate(V) | Sulfolane | 2,5-diethoxy-3,6-dinitropyrazine | 35% | lsbu.ac.uk |
Development of Diamino-dinitropyrazine Systems (e.g., 2,5-diamino-3,6-dinitropyrazine, ANPZ-i) from this compound
A significant application of this compound is its role as a precursor in the synthesis of 2,5-diamino-3,6-dinitropyrazine, commonly known as ANPZ-i researchgate.netlsbu.ac.uklsbu.ac.uklsbu.ac.ukosti.govresearchgate.net. This compound is recognized as a promising candidate for a high-energy, insensitive explosive. The synthesis proceeds in a two-step sequence, beginning with the nitration of this compound as described above, followed by an amination reaction.
The intermediate, 2,5-diethoxy-3,6-dinitropyrazine, undergoes amination to replace the ethoxy groups with amino functionalities. While attempts using aqueous ammonia (B1221849) in acetonitrile (B52724) at atmospheric pressure were unsuccessful, recovering only unreacted starting material, the reaction was effectively achieved under autoclave conditions lsbu.ac.uk. Specifically, using an ammonia-saturated solution of methanol (B129727) resulted in the formation of ANPZ-i in a high yield of 95% lsbu.ac.uk. ANPZ-i has been characterized as a novel energetic material with a detonation velocity comparable to RDX and is predicted to possess superior insensitivity researchgate.netlsbu.ac.uklsbu.ac.uklsbu.ac.uk.
Table 2: Synthesis of ANPZ-i from this compound
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield | References |
| 1 | This compound | Nitronium tetrafluoroborate in sulfolane | 2,5-diethoxy-3,6-dinitropyrazine | - | researchgate.netlsbu.ac.uklsbu.ac.uklsbu.ac.uk |
| 2 | 2,5-diethoxy-3,6-dinitropyrazine | Ammonia-saturated methanol solution, autoclave conditions | 2,5-diamino-3,6-dinitropyrazine (ANPZ-i) | 95% | lsbu.ac.uk |
Strategies for Alkyl, Aryl, and Heteroatom Substituent Modifications
While the primary focus in the literature concerning this compound derivatives has been on nitration and amination for energetic applications, broader strategies for modifying pyrazine substituents are well-established in organic chemistry. These strategies can, in principle, be applied to the this compound scaffold or its derivatives to introduce a diverse range of functionalities.
General pyrazine chemistry indicates that the ring system can undergo reactions such as methylation and nitration fiveable.me. For functionalizing halogenated pyrazines, transition metal-catalyzed cross-coupling reactions, like the Stille coupling (for C-C bond formation) and palladium-catalyzed C-N coupling, offer versatile routes to introduce alkyl, aryl, and heteroatom substituents rsc.org. Furthermore, nucleophilic aromatic substitution is a common method for replacing halogens on pyrazine rings with various nucleophiles, including amines rsc.org.
In the context of this compound, the ethoxy groups themselves represent ether substituents. The research predominantly details their transformation into nitro and subsequently amino groups. While direct substitution of the ethoxy groups with other alkoxy, alkylthio, or different aryl/heteroatom moieties using these general strategies is not extensively documented for this specific compound in the provided literature, the established methodologies for pyrazine functionalization provide a framework for such modifications.
Synthesis of Complex Molecules Utilizing this compound as a Scaffold
The utility of this compound as a scaffold is most prominently demonstrated in its role as a precursor for synthesizing complex molecules like ANPZ-i. In this context, the term "scaffold" refers to the core pyrazine ring structure that, through targeted chemical transformations, is elaborated into a more complex functional molecule. The synthesis of ANPZ-i exemplifies this, where the diethoxy substituents are systematically converted into nitro and amino groups, leading to a molecule with significantly altered properties and a more intricate structure.
While the provided literature primarily highlights the derivatization of this compound into energetic materials, the general principles of pyrazine chemistry suggest its potential as a building block for a wider array of complex heterocycles. Pyrazine rings are known to feature in pharmaceutical and agrochemical research, serving as core structures for compounds with biological activity fiveable.me. However, specific examples of this compound being employed as a scaffold for assembling larger, multi-unit molecular architectures, beyond the direct functionalization seen in ANPZ-i synthesis, are not detailed in the reviewed materials. The current research emphasizes its transformation into highly functionalized, single-molecule entities rather than its use as a repeating unit or linking element in more extensive molecular assemblies.
Compound List:
this compound
2,5-diethoxy-3,6-dinitropyrazine
2,5-diamino-3,6-dinitropyrazine (ANPZ-i)
Applications of 2,5 Diethoxypyrazine in Materials Chemistry and Organic Synthesis
Role as a Precursor for Energetic Materials
A primary application of 2,5-diethoxypyrazine is its role as a key starting material in the synthesis of novel insensitive high-energy materials. Its electron-rich pyrazine (B50134) core allows for the introduction of energetic functional groups, such as nitro moieties, which are essential for explosive performance.
Detailed research has demonstrated the successful conversion of this compound into 2,5-diamino-3,6-dinitropyrazine (ANPZ-i), a promising explosive candidate with performance characteristics comparable to RDX but with significantly lower sensitivity. nih.govorganic-chemistry.org The synthesis is a two-step process involving the electrophilic dinitration of the pyrazine ring followed by a subsequent diamination.
The nitration of the highly activated this compound ring requires milder conditions than typical mixed-acid nitrations, which can lead to violent and instantaneous decomposition. nih.gov Researchers have explored various nitrating agents to achieve a controlled and effective dinitration, yielding 2,5-diethoxy-3,6-dinitropyrazine. The use of nitronium salts in an appropriate solvent has proven to be the most effective strategy. nih.gov
Research Findings on the Dinitration of this compound
Data sourced from Philbin, S.P. & Millar, R.W. (2000). nih.gov
Following the successful dinitration, the resulting 2,5-diethoxy-3,6-dinitropyrazine undergoes nucleophilic aromatic substitution to replace the ethoxy groups with amino groups. Attempts to perform this amination with aqueous ammonia (B1221849) at atmospheric pressure were unsuccessful. nih.gov However, using an ammonia-saturated solution of methanol (B129727) under autoclave conditions facilitates the diamination, affording the target energetic material, 2,5-diamino-3,6-dinitropyrazine (ANPZ-i), in a high yield of 95%. nih.govnih.gov
Integration into Advanced Synthetic Methodologies for Heterocyclic Compounds
As a substituted pyrazine, this compound is itself a heterocyclic compound, and its primary utility in this context is as a scaffold for the synthesis of more complex, highly functionalized pyrazine derivatives. The synthesis of 2,5-diamino-3,6-dinitropyrazine is a prime example of this, where the fundamental pyrazine core is elaborated with substituents that dramatically alter its properties. nih.gov
While pyrazines, in general, are important structural motifs in medicinal chemistry and total synthesis, the specific use of this compound as a building block for constructing different, fused heterocyclic systems is not extensively documented in the available literature. libretexts.org Methodologies for creating fused heterocycles often rely on intramolecular cyclizations or cycloaddition reactions. nih.gov The reactivity of this compound is dominated by electrophilic substitution at the carbon atoms and nucleophilic substitution at the ethoxy-bearing carbons after activation (e.g., by nitro groups). These reaction pathways are typically exploited to add functional groups to the existing pyrazine ring rather than to construct new rings fused to it.
Utility in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds in Organic Synthesis
The synthesis of advanced organic molecules heavily relies on robust methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Modern techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and direct C-H functionalization have become powerful tools in the synthetic chemist's arsenal.
However, the application of these specific modern coupling methodologies directly to the this compound core is not widely reported. The primary synthetic transformations reported for this molecule involve the formation of carbon-nitrogen and carbon-oxygen bonds through classical electrophilic and nucleophilic substitution pathways.
The synthesis of ANPZ-i from this compound showcases two critical carbon-heteroatom bond-forming events:
C-N Bond Formation (Nitration): The electrophilic nitration introduces two nitro groups onto the pyrazine ring, forming two new carbon-nitrogen bonds. nih.gov
C-N Bond Formation (Amination): The subsequent displacement of the two ethoxy groups by ammonia forms two additional carbon-nitrogen bonds, yielding the final diamino product. nih.gov This step is a key example of nucleophilic aromatic substitution where a C-O bond is cleaved and a C-N bond is formed.
While these are fundamental C-X bond-forming reactions, the broader utility of this compound as a substrate in transition-metal-catalyzed C-C and C-X coupling reactions remains an area with limited exploration based on available scientific literature.
Biosynthetic and Biomimetic Pathways for Pyrazine Scaffolds
General Biosynthetic Mechanisms of Pyrazines in Microorganisms
The biosynthesis of pyrazines by microorganisms is a notable alternative to chemical synthesis, offering an environmentally friendly approach. mdpi.com Various bacteria, including species of Paenibacillus and Bacillus, are known producers of a range of alkylpyrazines. researchgate.netnih.gov For instance, Paenibacillus polymyxa produces a complex mixture of methyl-branched alkyl-substituted pyrazines, with 2,5-diisopropylpyrazine (B1313309) being a dominant metabolite. nih.govtrp.org.in The production of these pyrazines is often linked to the bacterium's growth phase and can be influenced by the supplementation of specific amino acids, such as valine. nih.gov Similarly, strains of Bacillus subtilis, particularly those isolated from fermented soybeans (natto), are capable of biosynthesizing a variety of alkylpyrazines, including 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine (B89654), 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. nih.govnih.govresearchgate.net Different strains of B. subtilis exhibit varied capabilities in producing specific pyrazine (B50134) derivatives. mdpi.comnih.gov
Two primary pathways are generally recognized for the biosynthesis of the pyrazine core in microorganisms: the condensation of amino acids with α,β-dicarbonyl compounds and the formation and subsequent conversion of cyclic dipeptides.
Condensation Reactions of Amino Acids and α,β-Dicarbonyl Compounds
A fundamental route to pyrazine formation in biological systems involves the condensation of two molecules of an α-aminocarbonyl compound. unimas.my These α-aminocarbonyl precursors are typically derived from amino acids. For example, higher dialkylpyrazines like 2,5-diisopropylpyrazine are biosynthesized from the corresponding aminoaldehydes of aliphatic amino acids such as valine. researchgate.net The general mechanism involves the self-condensation of two α-amino ketone molecules to form a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. nbu.ac.iniiserpune.ac.in
In Bacillus subtilis, the synthesis of 2,5-dimethylpyrazine (2,5-DMP) utilizes L-threonine as a substrate. asm.org The process is initiated by the enzyme L-threonine-3-dehydrogenase, which catalyzes the dehydrogenation of L-threonine to L-2-amino-acetoacetate. This intermediate then undergoes spontaneous decarboxylation to form aminoacetone. Two molecules of aminoacetone can then condense to form 3,6-dihydro-2,5-DMP, which is subsequently dehydrogenated to yield 2,5-DMP. asm.org This pathway highlights the direct involvement of amino acid metabolism in generating the necessary precursors for pyrazine synthesis.
| Precursor Amino Acid | Resulting Pyrazine(s) |
| L-threonine | 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, trimethylpyrazine, 2-ethyl-3,6-dimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine (B18607) researchgate.net |
| L-serine | Pyrazine, methylpyrazine, 2-ethyl-6-methylpyrazine, 2,6-diethylpyrazine (B85413) researchgate.net |
| Valine | 2,5-diisopropylpyrazine nih.gov |
Cyclic Dipeptide Formation and Conversion to Pyrazines
Another significant biosynthetic route involves the formation of cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs). These are formed by the condensation of two amino acids. frontiersin.org While the direct conversion of cyclic dipeptides to pyrazines is a known chemical transformation, often requiring specific reagents or conditions like radiolysis, it represents a plausible biomimetic pathway. nih.gov For instance, the pyrolysis of cyclic dipeptides can lead to the formation of various pyrazine derivatives. frontiersin.org
The formation of cyclic dipeptides themselves can occur through enzymatic catalysis or spontaneously from linear dipeptides via intramolecular cyclization. frontiersin.orgjst.go.jp For example, cyclo(Gly-Pro) can be produced from collagen-derived tripeptides. jst.go.jp The hydrothermal conversion of lysine (B10760008) has also been shown to produce a cyclic dipeptide, octahydrodipyrido[1,2-a:1',2'-d]pyrazine-6,12(2H,6aH)-dione, without the need for a catalyst. kit.edu While the in-vivo enzymatic conversion of these cyclic dipeptides to pyrazines is less documented, their existence as stable intermediates in biological systems makes them important potential precursors in pyrazine formation pathways. frontiersin.org
Maillard Reaction as a Source of Pyrazine Formation
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the thermal processing of food. mdpi.comperfumerflavorist.com This complex series of reactions is a major source of flavor and aroma compounds, including a wide variety of pyrazines. mdpi.comperfumerflavorist.com The pyrazines formed contribute characteristic roasted, toasted, and nutty flavors. perfumerflavorist.com
The core mechanism for pyrazine formation in the Maillard reaction involves the Strecker degradation of amino acids. mdpi.com This process begins with the reaction between an amino acid and an α-dicarbonyl compound, which is an intermediate product of sugar degradation. mdpi.comresearchgate.net This leads to the formation of an α-aminoketone and a Strecker aldehyde. mdpi.com The self-condensation of two α-aminoketone molecules, or the condensation of an α-aminoketone with another amine, followed by oxidation, results in the formation of the pyrazine ring. researchgate.net
Peptides can also participate in the Maillard reaction to produce pyrazines. researchgate.netnih.gov Studies have shown that dipeptides can generate a greater amount and variety of pyrazines compared to free amino acids under similar conditions. nih.gov The proposed mechanism involves the reaction of the dipeptide with an α-dicarbonyl compound to form a complex α-ketoamide, which can then react further with an α-aminoketone to form pyrazines. researchgate.net The specific types of pyrazines formed are dependent on the amino acids and sugars involved, as well as the reaction conditions such as temperature, pH, and water content. researchgate.net
Biocatalytic and Chemoenzymatic Approaches to Pyrazine Synthesis
The demand for natural flavor and fragrance compounds has driven the development of biocatalytic and chemoenzymatic methods for pyrazine synthesis. d-nb.infotuwien.ac.at These approaches leverage the specificity and efficiency of enzymes to produce pyrazines under mild and sustainable conditions. polimi.it
A key strategy involves the use of transaminases (ATAs) to catalyze the amination of α-diketone precursors. nih.govnih.govscispace.com In this chemoenzymatic approach, an α-diketone is treated with a transaminase in the presence of an amine donor. nih.govnih.gov This reaction generates an α-amino ketone intermediate, which then undergoes spontaneous oxidative dimerization to form the corresponding symmetrically substituted pyrazine. nih.govnih.govscispace.com This method has been successfully used to synthesize various pyrazines and offers advantages in terms of regioselectivity for the synthesis of non-symmetric pyrazines. d-nb.infonih.gov
Another chemoenzymatic strategy utilizes L-threonine dehydrogenase. This enzyme can be used to produce aminoacetone from L-threonine, which can then react with various aldehydes in a condensation reaction to form a range of alkylpyrazines. researchgate.net This approach demonstrates how a single enzyme can provide a key building block that can be chemically diversified to produce a library of pyrazine compounds. researchgate.net These biocatalytic and chemoenzymatic syntheses represent a promising and sustainable alternative to traditional chemical methods for the production of valuable pyrazine compounds. polimi.it
| Enzyme Class | Precursors | Product Type |
| Transaminases (ATAs) | α-Diketones, Amine donor | Substituted pyrazines nih.govnih.gov |
| L-threonine 3-dehydrogenase | L-threonine, Aldehydes | Alkylpyrazines researchgate.net |
Emerging Research Frontiers and Future Directions in 2,5 Diethoxypyrazine Chemistry
Development of Sustainable Synthetic Protocols for Pyrazine (B50134) Derivatives
The drive towards green chemistry principles is profoundly influencing the synthesis of pyrazine derivatives. Researchers are moving away from traditional, often harsh, synthetic routes towards more environmentally benign and cost-effective methods. Key advancements include the development of one-pot syntheses, the use of aqueous or bio-based solvents, and the application of novel catalytic systems.
Notable progress has been made in employing earth-abundant metal catalysts for dehydrogenative coupling reactions. For instance, manganese pincer complexes facilitate the sustainable synthesis of 2,5-substituted pyrazines from 2-amino alcohols, producing only water and hydrogen gas as byproducts nih.govacs.org. This approach aligns with atom-economy and waste reduction goals. Furthermore, the use of natural catalysts, such as onion extract, for pyrazine synthesis represents an innovative green protocol ajgreenchem.com. Deep eutectic solvents (DES) are also gaining traction as sustainable reaction media, enabling efficient one-pot transformations for pyrazine derivatives researchgate.net. Biocatalysis, utilizing enzymes like Lipozyme® TL IM in continuous-flow systems, offers another avenue for greener and more scalable pyrazine derivative synthesis, as demonstrated for pyrazinamide (B1679903) rsc.org. These evolving methodologies promise to make the synthesis of complex pyrazine structures, including potentially 2,5-diethoxypyrazine, more accessible and environmentally responsible.
| Synthetic Method/Catalyst | Key Reagents/Substrates | Solvent/Medium | Reaction Conditions | Key Sustainability Feature | Reported Yields/Scope |
| Dehydrogenative Coupling | 2-amino alcohols | Various organic solvents | Mn pincer complex, heat | Atom-economical, H2/H2O byproducts | 2,5-substituted pyrazines |
| Onion Extract Catalysis | 1,2-diketones, 1,2-diamines | Aqueous methanol (B129727) | Room temperature | Green catalyst, operational simplicity | Good to excellent yields (85-96%) |
| Deep Eutectic Solvents | Arylacyl bromides, azides | Choline chloride/glycerol (DES) | One-pot, two-step | Sustainable medium, eco-friendly | Excellent yields (64-95%) |
| Biocatalysis (Lipozyme) | Pyrazine esters, amines | tert-amyl alcohol | Continuous-flow, 45 °C | Green enzyme catalyst, scalable | Up to 91.6% (pyrazinamide derivatives) |
Advanced Catalysis in Pyrazine Functionalization
The selective functionalization of the pyrazine core is crucial for tailoring molecular properties. Advanced catalytic strategies, particularly those involving transition metals, are at the forefront of this research. Palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, continue to be indispensable tools for introducing diverse substituents onto pyrazine rings rsc.org.
A significant area of development is transition-metal-catalyzed C–H activation, which allows for direct functionalization without the need for pre-functionalized starting materials, thereby enhancing synthetic efficiency and reducing waste dntb.gov.uamdpi.comrsc.orgacs.orgacs.org. Ruthenium(II) catalysts have shown promise in mediating ortho-C–H bond activation in diphenylpyrazine derivatives, even in aqueous media dntb.gov.uamdpi.com. Cobalt catalysis is emerging for complex difunctionalization reactions, such as the dual C5/C8–H bond functionalization of imidazo[1,2-a]pyrazines acs.org. Furthermore, the use of base-metal catalysts, like manganese pincer complexes, in dehydrogenative coupling offers a sustainable route for both pyrazine synthesis and functionalization nih.govacs.org. Organocatalysis is also being explored for reactions like diboration of pyrazine derivatives, providing metal-free alternatives researchgate.net. These catalytic advancements empower chemists to precisely modify pyrazine scaffolds, opening doors to novel derivatives with tailored electronic and steric properties.
| Catalyst System | Reaction Type | Substrate Class (Example) | Functionalization Site | Key Advancement/Benefit |
| Ru(II) catalysts | C–H Activation (Arylation) | Diphenylpyrazines | Ortho-C–H bonds | Aqueous media, chelation assistance |
| Co catalysts | C–H Functionalization (Difunctionalization) | Imidazo[1,2-a]pyrazines | C5/C8–H bonds | One-pot, two-step, three-component transformation |
| Mn pincer complexes | Dehydrogenative Coupling | 2-amino alcohols | N/A (forms pyrazines) | Atom-economical, environmentally benign |
| Palladium catalysts | Cross-coupling (Suzuki, Heck) | Halogenated pyrazines | C-C/C-X bond formation | Versatile for substituent introduction |
| Organocatalysts | Diboration | Pyrazine derivatives | N/A | Metal-free alternative for functionalization |
Predictive Modeling for Novel Pyrazine Derivatives
Computational chemistry and predictive modeling are increasingly vital tools for the rational design and discovery of new pyrazine derivatives with specific characteristics. Quantitative Structure-Activity Relationship (QSAR) studies are extensively used to correlate molecular structure with biological activity, guiding the development of compounds with desired pharmacological effects, such as antitubercular or antiproliferative agents asianpubs.orgsemanticscholar.orgeurekaselect.comimist.ma. These models help identify critical structural features and physicochemical parameters that influence activity, thereby streamlining synthetic efforts.
Beyond biological applications, predictive modeling is applied to various properties. Density Functional Theory (DFT) calculations are employed to determine electronic structures, bond lengths, and dipole moments, providing fundamental insights into reactivity and physical behavior semanticscholar.orgimist.maijournalse.org. The integration of machine learning (ML) and deep learning (DL) methodologies is revolutionizing the field, enabling de novo design and virtual screening of novel pyrazine derivatives for diverse applications, including drug discovery (e.g., selective adenosine (B11128) A2B receptor antagonists) and materials science nih.govtandfonline.comresearchgate.netfrontiersin.orgacs.org. These advanced computational techniques allow for the efficient exploration of vast chemical spaces, identification of promising candidates, and optimization of molecular properties, significantly accelerating the pace of discovery.
| Modeling Approach | Application Area | Predicted Property/Activity | Key Technique/Descriptor Used | Outcome/Benefit |
| QSAR | Drug Discovery | Tuberculostatic Activity | Hydrophobicity, Molar Refractivity | Design of potent, less-side-effect drugs against resistant strains |
| QSAR | Drug Discovery | Antiproliferative Activity | DFT calculations (NBO charges, bond lengths) | Identification of optimal structures for anti-cancer agents |
| QSPR | Flavor/Fragrance Industry | Olfactive Thresholds | PCA, MLR, RLM, PLS | Identification of structures with low olfactive thresholds |
| Deep Learning | Drug Discovery | Adenosine A2B Antagonism | Generative models, Virtual screening | Design of selective antagonists with improved binding free energies |
| Machine Learning | Materials Science | Adsorption Capacity | Random Forest Classifier | Design of efficient adsorbents (e.g., for radioactive waste removal) |
Exploration of New Material Science Applications
The unique electronic and structural attributes of pyrazine derivatives position them as valuable building blocks for advanced materials, particularly in optoelectronics and polymer science. Pyrazine-based π-conjugated materials are under active investigation for their potential in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs) tcichemicals.comtandfonline.commdpi.comrsc.orgmdpi.com. The electron-deficient nature of the pyrazine ring, coupled with its capacity to tune charge transfer properties, makes it an attractive component in donor-acceptor (D–A) systems and other functional organic materials.
In polymer science, pyrazine-containing polyesters have been synthesized using bio-based pyrazine monomers derived from nitrogen-rich biomass, exhibiting tunable thermal properties and variable crystallinity acs.org. Pyrazines also serve as versatile ligands in coordination chemistry, facilitating the construction of metal-organic frameworks (MOFs) and coordination polymers with diverse functionalities sigmaaldrich.com. Furthermore, the incorporation of pyrazine units into covalent organic frameworks (COFs) has led to materials with enhanced photocatalytic hydrogen evolution and proton transport capabilities nih.gov. These emerging applications highlight the growing significance of pyrazine derivatives as functional components in cutting-edge material science.
| Application Area | Material Type/Derivative Example | Key Properties/Functionality | Role of Pyrazine Moiety | Reference/Example |
| Organic Electronics | Pyrazine-based π-conjugated materials | Favorable charge transfer, tunable electronic properties | Electron-deficient acceptor unit, π-stacking capabilities | OFETs, DSSCs, OLEDs tcichemicals.commdpi.comrsc.org |
| Polymer Science | Pyrazine-containing polyesters | Tunable thermal properties, biobased, amorphous/semi-crystalline | Monomer building block, potential for enhanced stability/functionality | Dimethylpyrazine dipropionic acid polyesters acs.org |
| Coordination Chemistry | Pyrazine-metal complexes/MOFs | Bridging ligands, structural diversity | N-donor sites for metal coordination | Cu(II) linear chain complexes, Cu(I) coordination polymers sigmaaldrich.com |
| Covalent Organic Frameworks | Pyrazine-functionalized COFs | Enhanced photocatalytic H2 evolution, proton transport | Electron acceptor, nitrogen sites for proton interaction/confinement | PyPz-COF from pyrene-tetraaniline and pyrazine-dibenzaldehyde nih.gov |
| Drug Discovery (as building block) | Various pyrazine derivatives | Pharmacological activity (anticancer, etc.) | Core scaffold for bioactive molecules | Tetramethylpyrazine (ligustrazine) for antioxidant activity semanticscholar.org; pyrazine carboxamides as HPK1 inhibitors researchgate.net |
Compound List:
this compound
Pyrazines
Pyrazine derivatives
1,4-Dihydropyrazine derivatives
Dihydropyrazines
2-Methylpyrazine
1,2-Diketones
1,2-Diamines
α-Hydroxy ketones
Piperazines
Triterpenoids
2,5-Diphenylpyrazine
2-aminoalcohols
β-amino-alcohol derivatives
1,2-diaminobenzene
1,2-diols
Quinoxalines
2,5-Dialkyl-substituted symmetrical pyrazines
Pyridine derivatives
Pyrazole derivatives
Imidazole derivatives
Thiazole derivatives
Pyrrole derivatives
Thiophene derivatives
Pyrrolopyrazine
Benzimidazole-pyrazine derivatives
Adenosine A2B receptor antagonists
SYK inhibitors
Lanraplenib
Pyrazine carboxamides
Pyrazine-based polymers
Pyridine-based polymers
Dicyanopyrazine
5,6-bis(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbodinitriles
Pyrido[3,4-b]pyrazine (PP)
Thieno[3,4-b]pyrazine
Benzothiadiazole
Benzotriazole
Phenanthroline
Benzocarbazole
Thiophene
Fluorene
Carbazole
Triphenylamine
Cyclopentadithiophene
Imidazo[1,2-a]pyrazines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
